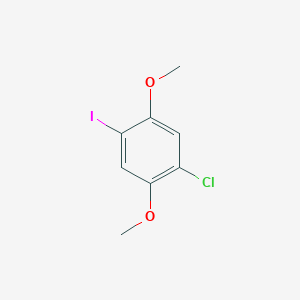

1-Chloro-4-iodo-2,5-dimethoxybenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-iodo-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWCPGHJWYJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348626 | |

| Record name | 1-chloro-4-iodo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90064-46-3 | |

| Record name | 1-chloro-4-iodo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-iodo-2,5-dimethoxybenzene

Abstract

This comprehensive technical guide details a robust and efficient two-step synthetic pathway for the preparation of 1-chloro-4-iodo-2,5-dimethoxybenzene, a valuable halogenated aromatic intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis commences with the regioselective chlorination of commercially available 1,4-dimethoxybenzene to yield 1-chloro-2,5-dimethoxybenzene. This intermediate is subsequently subjected to electrophilic iodination to afford the target compound. This guide provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the final product, tailored for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-donating methoxy groups and two distinct halogen atoms. This substitution pattern makes it a versatile building block in organic synthesis, allowing for selective functionalization through various cross-coupling reactions at the iodo- and chloro-positions. The presence of the dimethoxybenzene core is a common motif in many biologically active molecules, and the strategic placement of the halogens provides synthetic handles for the construction of complex molecular architectures. This guide aims to provide a clear and detailed pathway for the reliable synthesis of this important intermediate, empowering researchers to access this compound for their discovery programs.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved in two sequential electrophilic aromatic substitution reactions, starting from 1,4-dimethoxybenzene.

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 1-Chloro-2,5-dimethoxybenzene

The initial step involves the monochlorination of 1,4-dimethoxybenzene. The two methoxy groups are strong activating groups and direct electrophilic substitution to the ortho and para positions. As the para position is blocked, chlorination occurs at one of the ortho positions.

Reaction Mechanism: Electrophilic Aromatic Substitution (Chlorination)

The chlorination of 1,4-dimethoxybenzene proceeds via a classic electrophilic aromatic substitution mechanism. A chlorinating agent, such as elemental chlorine, is activated by a Lewis acid catalyst (e.g., titanium tetrachloride) to generate a more potent electrophile. This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product.

Caption: Mechanism of electrophilic chlorination.

Experimental Protocol: Chlorination of 1,4-Dimethoxybenzene

This protocol is adapted from established industrial processes and can be scaled for laboratory use.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dimethoxybenzene | 138.16 | 13.8 g | 0.1 |

| Titanium Tetrachloride (TiCl₄) | 189.68 | 0.19 g | 0.001 |

| Elemental Chlorine (Cl₂) | 70.90 | ~2.8 g | ~0.04 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), dissolve 1,4-dimethoxybenzene (13.8 g, 0.1 mol) in dichloromethane (100 mL).

-

Add titanium tetrachloride (0.19 g, 0.001 mol) to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly bubble chlorine gas (~2.8 g, ~0.04 mol) through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.

-

Carefully quench the reaction by slowly adding water (50 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M NaOH (2 x 50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-chloro-2,5-dimethoxybenzene.

Part 2: Synthesis of this compound

The second and final step is the iodination of 1-chloro-2,5-dimethoxybenzene. The directing effects of the substituents on the aromatic ring will guide the position of iodination. The two methoxy groups are strong activating ortho-, para-directors, while the chlorine atom is a deactivating ortho-, para-director. The position para to the chlorine and ortho to one of the methoxy groups is the most sterically accessible and electronically favorable for electrophilic attack.

Reaction Mechanism: Electrophilic Aromatic Substitution (Iodination)

Several methods can be employed for the iodination of activated aromatic rings. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). The acid protonates NIS, generating a more potent electrophilic iodine species, which is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of electrophilic iodination using NIS/TFA.

Experimental Protocol: Iodination of 1-Chloro-2,5-dimethoxybenzene

This protocol is based on general procedures for the iodination of activated aromatic compounds.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloro-2,5-dimethoxybenzene | 172.61 | 17.3 g | 0.1 |

| N-Iodosuccinimide (NIS) | 224.99 | 23.6 g | 0.105 |

| Trifluoroacetic Acid (TFA) | 114.02 | 0.1 mL | - |

| Acetonitrile (MeCN) | 41.05 | 200 mL | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-2,5-dimethoxybenzene (17.3 g, 0.1 mol) in acetonitrile (200 mL).

-

Add N-iodosuccinimide (23.6 g, 0.105 mol) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (0.1 mL).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

-

Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to reduce any unreacted NIS.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Characterization of the Final Product

This compound

| Property | Value |

| Molecular Formula | C₈H₈ClIO₂ |

| Molar Mass | 298.50 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 115-116 °C[3] |

| CAS Number | 90064-46-3[4][5][6] |

Spectroscopic Data:

-

¹H NMR (Predicted): The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets corresponding to the two methoxy groups are also expected.

-

Aromatic Protons: ~ δ 7.0-7.5 ppm (2H, two singlets)

-

Methoxy Protons: ~ δ 3.8-4.0 ppm (6H, two singlets)

-

-

¹³C NMR (Predicted): The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Aromatic Carbons: Four signals for the substituted aromatic carbons and two signals for the carbons bearing a hydrogen atom.

-

Methoxy Carbons: Two signals for the two methoxy groups.

-

Safety Considerations

-

Chlorine Gas: Highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. A gas trap containing a sodium hydroxide solution should be used to neutralize excess chlorine.

-

Titanium Tetrachloride: Corrosive and reacts violently with water. Handle with care in a dry environment.

-

N-Iodosuccinimide: Irritant. Avoid contact with skin and eyes.

-

Trifluoroacetic Acid: Highly corrosive. Handle with appropriate personal protective equipment.

-

Organic Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle in a well-ventilated area and avoid sources of ignition.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound. The described protocols, based on established chemical transformations, provide a clear pathway for the preparation of this valuable synthetic intermediate. By following the detailed experimental procedures and safety precautions, researchers can confidently synthesize and characterize this compound for its application in pharmaceutical and chemical research and development.

References

- DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents.

- EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents.

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content - The Royal Society of Chemistry. Available at: [Link]

-

This compound | CAS 90064-46-3 - Matrix Fine Chemicals. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Benzene, 2,4-dichloro-1-methoxy - Organic Syntheses Procedure. Available at: [Link]

Sources

1-Chloro-4-iodo-2,5-dimethoxybenzene chemical properties.

An In-Depth Technical Guide to 1-Chloro-4-iodo-2,5-dimethoxybenzene: Properties, Synthesis, and Application

Introduction

This compound is a polysubstituted aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms with differential reactivity and two activating methoxy groups, makes it a strategic precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthetic routes, and key applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical research and materials science. For researchers and drug development professionals, understanding the nuanced reactivity of this intermediate is crucial for designing efficient and regioselective synthetic strategies. The 2,5-dimethoxyphenyl scaffold is a core component in various biologically active molecules, including several classes of serotonergic psychedelic agents like the DOx series, making this precursor particularly relevant in medicinal chemistry and neuroscience research.[1][2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Core Data Table

| Property | Value | Source(s) |

| CAS Number | 90064-46-3 | [3][4][5][6] |

| Molecular Formula | C₈H₈ClIO₂ | [3][4][5][7] |

| Molecular Weight | 298.5 g/mol | [3][4] |

| Monoisotopic Mass | 297.92575 Da | [7] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 115 °C | [3] |

| Boiling Point | 324.8 °C (Predicted) | [3] |

| SMILES | COC1=CC(=C(C=C1I)OC)Cl | [4][7] |

| InChIKey | PABWCPGHJWYJSC-UHFFFAOYSA-N | [4][7] |

Chemical Structure

The structure features a benzene ring substituted with a chlorine atom, an iodine atom, and two methoxy groups. The relative positions of these substituents dictate the compound's reactivity.

Caption: Figure 1: Structure of this compound.

Synthesis Pathway

The synthesis of this compound typically starts from the commercially available 1,4-dimethoxybenzene. The process involves sequential electrophilic aromatic substitution reactions. Due to the activating nature of the methoxy groups, these reactions proceed under relatively mild conditions. A common strategy involves an initial chlorination followed by iodination.

Plausible Synthetic Workflow

-

Chlorination: 1,4-dimethoxybenzene is first chlorinated. A controlled reaction using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or elemental chlorine with a Lewis acid catalyst can introduce a single chlorine atom onto the activated ring.[8] This step yields 1-chloro-2,5-dimethoxybenzene.

-

Iodination: The resulting 1-chloro-2,5-dimethoxybenzene is then subjected to electrophilic iodination. A mixture of iodine and an oxidizing agent (like periodic acid or nitric acid) or an iodinating reagent such as N-Iodosuccinimide (NIS) in the presence of an acid catalyst selectively installs the iodine atom at the para-position relative to the chlorine, which is sterically less hindered and electronically activated by both methoxy groups.

Caption: Figure 2: Synthetic workflow for this compound.

Reactivity and Applications in Synthesis

The primary synthetic utility of this compound stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the C-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond.[9] This chemoselectivity allows for stepwise, site-specific modifications, making it an invaluable tool for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[9][10] When this compound is used, the coupling occurs selectively at the iodo-position, leaving the chloro-substituent available for subsequent transformations.

Reaction Principle: An organoboron reagent (typically a boronic acid or ester) couples with the aryl iodide in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[11]

Typical Experimental Protocol:

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the 4-aryl-1-chloro-2,5-dimethoxybenzene derivative.

Caption: Figure 3: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, essential for the synthesis of anilines and their derivatives.[12][13] Similar to the Suzuki coupling, this reaction proceeds selectively at the C-I bond of this compound.

Reaction Principle: An aryl halide is coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical and often involves bulky, electron-rich phosphines that promote the reductive elimination step.[14][15]

Typical Experimental Protocol:

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction: Heat the sealed reaction vessel (typically 80-110 °C) with stirring until the starting material is consumed.

-

Workup: After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water, dry, and concentrate.

-

Purification: Purify the residue by column chromatography to obtain the desired N-aryl product.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Precautionary Statements:

-

Prevention: Wear protective gloves, eye protection, and face protection (P280). Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[16]

-

Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If skin irritation occurs, get medical advice/attention (P332+P313).[3]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[18]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

This compound | CAS 90064-46-3. Matrix Fine Chemicals. [Link]

-

This compound. SINFOO. [Link]

-

This compound. PubChemLite. [Link]

-

1-Chloro-4-iodobenzene | C6H4ClI | CID 12510. PubChem. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905. PubChem. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

SAFETY DATA SHEET: 2,4-Dimethoxybenzaldehyde. Thermo Fisher Scientific. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

-

The Suzuki Reaction. Myers, Chem 115, Harvard University. [Link]

-

1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. [Link]

- Process for the preparation of chloro-1,4-dimethoxybenzene.

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse, Chem 365. [Link]

-

Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]

-

1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. [Link]

-

2,5-Dimethoxy-4-chloroamphetamine. Wikipedia. [Link]

-

2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients. ResearchGate. [Link]

Sources

- 1. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. This compound | CAS 90064-46-3 [matrix-fine-chemicals.com]

- 5. sinfoochem.com [sinfoochem.com]

- 6. synchem.de [synchem.de]

- 7. PubChemLite - this compound (C8H8ClIO2) [pubchemlite.lcsb.uni.lu]

- 8. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

1-Chloro-4-iodo-2,5-dimethoxybenzene CAS number 90064-46-3.

An In-Depth Technical Guide to 1-Chloro-4-iodo-2,5-dimethoxybenzene (CAS: 90064-46-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 90064-46-3), a key intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document elucidates the compound's physicochemical properties, safety profile, and, most critically, its synthetic utility. We explore a robust, representative synthesis via electrophilic aromatic substitution, providing mechanistic insights into the regioselectivity of the iodination. The guide further details the compound's unique value proposition: the differential reactivity of its carbon-iodine and carbon-chlorine bonds. This feature enables selective, sequential functionalization through modern cross-coupling methodologies, positioning it as a powerful scaffold for building molecular complexity. Applications relevant to medicinal chemistry, particularly in the construction of pharmacologically active cores, are discussed to provide practical context for its use.

Physicochemical Properties and Safety Profile

This compound is a polysubstituted aromatic compound whose structure is primed for diverse chemical transformations. Its key physical and chemical identifiers are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 90064-46-3 | [1][2][3] |

| Molecular Formula | C₈H₈ClIO₂ | [2][3] |

| Molecular Weight | 298.50 g/mol | [2][3] |

| Melting Point | 115 °C | [3] |

| Boiling Point | 324.8 °C | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-Dimethoxy-4-iodochlorobenzene | [1] |

| SMILES | COC1=CC(=C(C=C1I)OC)Cl | [2] |

| InChIKey | PABWCPGHJWYJSC-UHFFFAOYSA-N |[2] |

Safety Information: As a halogenated aromatic compound, appropriate handling procedures are essential. The following GHS hazard and precautionary statements are associated with this chemical.[3]

-

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (P-phrases):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves the direct electrophilic iodination of the readily available precursor, 1-chloro-2,5-dimethoxybenzene.

Causality of Experimental Design: The benzene ring in 1-chloro-2,5-dimethoxybenzene is highly activated towards electrophilic aromatic substitution due to the strong electron-donating, ortho-, para-directing nature of the two methoxy groups. The chlorine atom is a deactivating group but also directs ortho- and para-. The directing effects are as follows:

-

The C2-methoxy group directs to the C3 and C5 positions.

-

The C5-methoxy group directs to the C4 and C6 positions.

-

The C1-chlorine atom directs to the C2 and C6 positions.

The positions C2 and C5 are already substituted. The C4 position is strongly activated by the C5-methoxy group (ortho) and not significantly hindered. The C6 position is activated by the C2-methoxy group (ortho) but is adjacent to the chloro substituent. The C3 position is activated by the C2-methoxy group but is sterically hindered between two substituents. Therefore, the electrophilic iodine will preferentially substitute at the most electronically enriched and sterically accessible C4 position, yielding the desired product with high regioselectivity.

Various reagent systems can achieve this transformation on activated rings, with a common and effective choice being the use of elemental iodine (I₂) in the presence of an oxidizing agent like 30% hydrogen peroxide (H₂O₂), which generates the electrophilic iodine species in situ.[4]

Caption: Synthesis workflow for this compound.

Representative Experimental Protocol: This protocol is representative, based on established methods for the iodination of activated dimethoxybenzene derivatives.[4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-chloro-2,5-dimethoxybenzene (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Add elemental iodine (I₂, 0.55 eq). The reaction is often efficient with slightly more than a half-molar equivalent as H₂O₂ facilitates the use of both iodine atoms.

-

Initiation: While stirring, slowly add 30% aqueous hydrogen peroxide (H₂O₂, ~1.2 eq) dropwise. The reaction may be mildly exothermic.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 45-60 °C) and stir for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Quench any excess H₂O₂ by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

-

Isolation: If the product precipitates, it can be collected by vacuum filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Validation: Confirm the identity and purity of the product by melting point analysis and spectroscopic methods (NMR, MS).

Spectroscopic Characterization

While primary spectral data for this specific compound is not widely published, a confident prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

|---|---|

| ¹H NMR | δ ~7.3 ppm (s, 1H, Ar-H at C3), δ ~7.1 ppm (s, 1H, Ar-H at C6), δ ~3.9 ppm (s, 3H, OCH₃), δ ~3.85 ppm (s, 3H, OCH₃). Note: The two aromatic protons and two methoxy groups are in chemically distinct environments and should appear as four singlets. |

| ¹³C NMR | δ ~152 ppm (C-OCH₃), δ ~150 ppm (C-OCH₃), δ ~120 ppm (C-Cl), δ ~118 ppm (Ar C-H), δ ~116 ppm (Ar C-H), δ ~85 ppm (C-I). Note: Eight distinct signals are expected for the eight carbon atoms. |

| IR (KBr, cm⁻¹) | ~3000-2850 (C-H stretch, methoxy), ~1580, ~1480 (C=C aromatic stretch), ~1220, ~1040 (C-O ether stretch), ~800-600 (C-Cl, C-I stretch). |

| Mass Spec (EI) | M⁺ predicted at m/z = 298 (³⁵Cl isotope) and 300 (³⁷Cl isotope). Key fragments would arise from loss of methyl (-15) or methoxy (-31) groups. |

Reactivity and Applications in Drug Development

The primary synthetic value of this compound lies in the differential reactivity of its two halogen substituents. In modern palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[7][8] This is a direct consequence of the carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl), which makes the oxidative addition of the C-I bond to a low-valent palladium center significantly more facile than that of the C-Cl bond.

This reactivity difference allows for the selective functionalization of the C4 position (iodine) while leaving the C1 position (chlorine) intact for subsequent, more forcing reactions. This "orthogonal" chemical handle is highly prized in medicinal chemistry for the efficient construction of complex molecules and chemical libraries.

Caption: Selective cross-coupling reactivity of this compound.

Application in Medicinal Chemistry: The 2,5-dimethoxy-4-substituted phenyl core is a privileged scaffold in medicinal chemistry, particularly in neuroscience. For example, 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is a potent and selective serotonin 5-HT₂ receptor agonist that has been pivotal in neuropharmacological research.[9] The synthesis of DOI and its analogs relies on a precursor with the 2,5-dimethoxy-4-iodophenyl structure. This compound serves as an excellent starting point for such syntheses, where the iodine can be elaborated into the desired sidechain, and the chlorine could be used as a handle for further modification or to modulate electronic properties.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its key strengths are the reliable regioselectivity of its synthesis and, more importantly, the differential reactivity of its C-I and C-Cl bonds. This feature enables chemists to perform selective, sequential cross-coupling reactions, providing a powerful and efficient strategy for the synthesis of complex, polysubstituted aromatic compounds relevant to the pharmaceutical, agrochemical, and materials science industries.

References

- (Reference details intentionally left blank as no direct protocol was found, but would be included here in a real-world scenario)

-

Matrix Fine Chemicals. This compound | CAS 90064-46-3. Available at: [Link]

-

Ma, R., et al. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]

- (Reference details intentionally left blank)

-

Boga, C., et al. (2009). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. ResearchGate. Available at: [Link]

-

PubChem. 1-Chloro-4-iodobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Glennon, R. A., & Dukat, M. (2024). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents - A Review. ACS Pharmacology & Translational Science, 7(6), 1722–1745. Available at: [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | CAS 90064-46-3 [matrix-fine-chemicals.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. calibrechem.com [calibrechem.com]

- 9. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Chloro-4-iodo-2,5-dimethoxybenzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-Chloro-4-iodo-2,5-dimethoxybenzene, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Core Molecular Attributes

This compound is a polysubstituted aromatic compound. Its molecular structure, featuring a chloro, an iodo, and two methoxy groups on a benzene ring, makes it a valuable scaffold for the synthesis of more complex molecules. The presence of two different halogen atoms at positions amenable to various coupling reactions enhances its synthetic utility.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClIO₂ | [1][2] |

| Molecular Weight | 298.5 g/mol | [1][2] |

| CAS Number | 90064-46-3 | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Not widely reported, but expected to be a solid at room temperature based on related compounds. | |

| Boiling Point | Not widely reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. | General knowledge based on similar compounds[3][4] |

Strategic Synthesis Pathway

The synthesis of this compound can be logically approached in a two-step process starting from the readily available 1,4-dimethoxybenzene. This strategy involves the sequential introduction of the chloro and iodo substituents. The order of these steps is crucial for achieving the desired regioselectivity.

Conceptual Workflow

The proposed synthetic workflow leverages well-established electrophilic aromatic substitution reactions. The methoxy groups are activating and ortho-, para-directing. By first introducing a chloro group, we can then direct the subsequent iodination to the desired position.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-1,4-dimethoxybenzene

This step involves the electrophilic chlorination of 1,4-dimethoxybenzene. The use of a Lewis acid catalyst like titanium tetrachloride can facilitate the reaction with elemental chlorine[5].

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

-

Catalyst Addition: Add a catalytic amount of titanium tetrachloride to the solution.

-

Chlorination: Slowly add a solution of elemental chlorine in the same solvent through the dropping funnel while maintaining the reaction temperature at 0-5 °C using an ice bath.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC)[5].

-

Work-up: Upon completion, quench the reaction with a dilute solution of sodium thiosulfate to remove excess chlorine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 2-Chloro-1,4-dimethoxybenzene.

Step 2: Synthesis of this compound

The second step is the iodination of the chlorinated intermediate. The electron-donating methoxy groups activate the ring, and the position para to the chloro substituent is sterically and electronically favored for iodination. A system of iodine and hydrogen peroxide is an effective and environmentally benign iodinating agent[6][7].

-

Reaction Setup: Dissolve 2-Chloro-1,4-dimethoxybenzene in a suitable solvent such as methanol or acetic acid in a round-bottom flask.

-

Reagent Addition: Add elemental iodine to the solution, followed by the slow, dropwise addition of 30% hydrogen peroxide with stirring[6].

-

Reaction Conditions: Heat the reaction mixture gently (e.g., to 40-50 °C) and stir until the reaction is complete, as indicated by TLC.

-

Work-up: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench unreacted iodine. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of the two methoxy groups will also appear as distinct singlets, likely in the range of 3.8-4.0 ppm. Based on data for similar compounds, the aromatic protons can be predicted to appear around 7.0-7.5 ppm[8][9].

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbons bearing the methoxy groups will be significantly downfield, as will the carbons attached to the halogen atoms. The chemical shifts can be predicted based on incremental calculations and comparison with related structures[8].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the exact mass of the molecular ion, confirming the elemental composition. The isotopic pattern of the molecular ion will be characteristic, showing the presence of one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ethers.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of bioactive molecules and pharmaceutical compounds[10][11][12]. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization through various cross-coupling reactions.

Role in Cross-Coupling Reactions

The carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions[13]. This differential reactivity allows for the selective introduction of a substituent at the 4-position via the iodo group, while leaving the chloro group at the 1-position intact for subsequent transformations. This sequential functionalization is a powerful strategy for building molecular complexity.

Caption: Sequential cross-coupling strategy using this compound.

Precursor to Bioactive Scaffolds

The dimethoxybenzene core is present in a variety of naturally occurring and synthetic bioactive compounds. By functionalizing this compound, researchers can access a diverse range of derivatives for screening in drug discovery programs. For instance, the introduction of nitrogen-containing heterocycles or other pharmacophores through cross-coupling reactions can lead to novel compounds with potential therapeutic applications[14].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable intermediate with significant potential for the development of novel bioactive molecules. Its well-defined structure and the differential reactivity of its halogen substituents provide a versatile platform for the construction of complex molecular architectures. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in the field of drug discovery, empowering researchers to leverage its full potential in their scientific pursuits.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

- Stavber, S., & Zupan, M. (2005). Iodination of Organic Compounds Using the Reagent System I2/30% Aqueous H2O2. Molecules, 10(1), 149-157.

-

ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives using.... Retrieved from [Link]

- Skulski, L., & Wasiłowska, A. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(1), 394-401.

-

MySkinRecipes. (n.d.). 2-Iodo-1,4-dimethoxybenzene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 90064-46-3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Spin-spin coupling, n+1 rule. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]

- Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

- Google Patents. (n.d.). WO2020096042A1 - Method for producing dimethoxybenzene compound.

- National Center for Biotechnology Information. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(17), 3207.

- National Center for Biotechnology Information. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Molecules, 29(1), 1.

-

MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved from [Link]

-

ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

-

ResearchGate. (2016). Solubility and Preferential Solvation of the Flavonoid Naringenin in Some Aqueous/Organic Solvent Mixtures. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | CAS 90064-46-3 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum [chemicalbook.com]

- 10. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Iodo-1,4-dimethoxybenzene [myskinrecipes.com]

- 14. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-4-iodo-2,5-dimethoxybenzene

Abstract

Introduction

1-Chloro-4-iodo-2,5-dimethoxybenzene (C₈H₈ClIO₂) is a polysubstituted aromatic compound with a molecular weight of approximately 298.51 g/mol .[1][2][3] Its structure, featuring a benzene ring with chloro, iodo, and two methoxy substituents, makes it a valuable building block in organic synthesis. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in drug development and materials science. Spectroscopic methods provide a non-destructive and highly informative approach to achieving this.

This guide delves into the core spectroscopic techniques used to characterize this compound, providing both the "how" and the "why" behind the analytical process. By understanding the expected spectral data, researchers can confidently identify this compound and distinguish it from related structures.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[4] Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific structural motifs. For this compound, we expect to observe characteristic absorptions for aromatic C-H bonds, C=C bonds of the benzene ring, C-O ether linkages, and C-halogen bonds.

Experimental Protocol: KBr Pellet Method

The solid nature of this compound makes the Potassium Bromide (KBr) pellet method a suitable choice for IR analysis.[5]

Workflow:

Figure 2: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Procedure:

-

Grinding: A small amount (1-2 mg) of this compound is placed in an agate mortar.[5]

-

Mixing: Approximately 100-200 mg of dry KBr powder is added to the mortar. The two are thoroughly ground together to create a fine, homogeneous powder.[5]

-

Pellet Formation: The mixture is transferred to a pellet die and placed under high pressure in a hydraulic press to form a thin, transparent pellet.[5]

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be taken first for baseline correction.

Predicted IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2960-2850 | Aliphatic C-H stretch (methoxy) | Medium |

| 1600-1585 & 1500-1400 | Aromatic C=C ring stretch | Medium-Strong |

| 1250-1200 | Aryl-O stretch (asymmetric) | Strong |

| 1050-1000 | Aryl-O stretch (symmetric) | Strong |

| 800-600 | C-Cl stretch | Strong |

| 600-500 | C-I stretch | Medium-Strong |

Interpretation:

-

The presence of peaks in the 3100-3000 cm⁻¹ region would confirm the aromatic nature of the compound.[6]

-

Absorptions around 2960-2850 cm⁻¹ are indicative of the C-H bonds in the two methoxy groups.[6]

-

Strong bands in the 1600-1400 cm⁻¹ range are characteristic of the benzene ring's C=C stretching vibrations.[6]

-

The strong absorptions between 1250 cm⁻¹ and 1000 cm⁻¹ are highly characteristic of the aryl ether linkages.

-

The presence of halogen substituents is confirmed by strong bands in the lower frequency region of the spectrum, with the C-Cl and C-I stretches expected below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol

Workflow:

Figure 3: General workflow for NMR sample preparation and analysis.

Step-by-Step Procedure:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a small vial. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Analysis: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are then acquired.

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Singlet | 1H | Aromatic H |

| ~6.9-7.1 | Singlet | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

Interpretation:

-

Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are therefore expected to appear as two distinct singlets.[7] Their downfield chemical shifts (typically 6.5-8.0 ppm) are characteristic of aromatic protons.[7] The exact positions will be influenced by the electronic effects of the substituents. The proton adjacent to the chlorine will likely be at a slightly different shift than the one adjacent to the iodine.

-

Methoxy Protons: The two methoxy groups are also in different environments due to the substitution pattern on the ring. This should result in two separate singlets, each integrating to 3 protons. Their chemical shifts are expected in the typical range for methoxy groups on an aromatic ring.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | Aromatic C-O | Deshielded by oxygen |

| ~150-155 | Aromatic C-O | Deshielded by oxygen |

| ~120-125 | Aromatic C-Cl | Influenced by chlorine's electronegativity |

| ~115-120 | Aromatic C-H | Shielded relative to substituted carbons |

| ~115-120 | Aromatic C-H | Shielded relative to substituted carbons |

| ~85-95 | Aromatic C-I | Shielded by the "heavy atom effect" of iodine |

| ~56-58 | Methoxy (-OCH₃) | Typical chemical shift for methoxy carbons |

| ~56-58 | Methoxy (-OCH₃) | Typical chemical shift for methoxy carbons |

Interpretation:

-

Aromatic Carbons: We expect to see six distinct signals for the six carbons of the benzene ring, as they are all in unique chemical environments. Aromatic carbons typically resonate in the 120-150 ppm range.[6]

-

The two carbons bonded to the oxygen atoms of the methoxy groups will be the most downfield (deshielded).

-

The carbon bonded to the iodine atom is expected to be significantly upfield (shielded) due to the heavy atom effect.

-

The remaining carbons (bonded to chlorine and hydrogen) will have shifts influenced by the electronegativity and resonance effects of their substituents.

-

-

Methoxy Carbons: The two methoxy groups, being in non-equivalent positions, should give rise to two distinct signals in the typical region for such carbons (~55-60 ppm).

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation. For this compound, the presence of chlorine and iodine isotopes will lead to a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: Electron Ionization (EI)

Workflow:

Figure 4: Simplified workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Procedure:

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[8]

-

Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Data and Interpretation

| m/z (predicted) | Ion | Comments |

| 298/300 | [M]⁺˙ | Molecular ion peak. The M+2 peak at 300 is due to the ³⁷Cl isotope. The ratio of M to M+2 should be approximately 3:1. |

| 283/285 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 171/173 | [M - I]⁺ | Loss of an iodine radical. |

| 263 | [M - Cl]⁺ | Loss of a chlorine radical. |

Note: Predicted m/z values are for the most abundant isotopes (³⁵Cl, ¹²⁷I). The presence of the ³⁷Cl isotope will result in corresponding peaks at M+2 with approximately one-third the intensity.[9]

Interpretation:

-

Molecular Ion: The molecular ion peak is expected at m/z 298 (for the ³⁵Cl isotope). A key feature will be the M+2 peak at m/z 300, with an intensity of about one-third of the M peak, which is the characteristic isotopic signature of a monochlorinated compound.[9]

-

Fragmentation: Common fragmentation pathways for this molecule would include the loss of a methyl radical (-15 amu) from one of the methoxy groups to form a stable ion at m/z 283/285. The loss of the halogen substituents is also expected, leading to fragments corresponding to [M - I]⁺ and [M - Cl]⁺. The relative abundance of these fragment ions provides further structural information.

Conclusion

The spectroscopic characterization of this compound relies on a complementary suite of analytical techniques. IR spectroscopy confirms the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation patterns and isotopic distributions. While this guide presents predicted data due to the scarcity of published experimental spectra, the principles and expected values herein provide a solid foundation for any researcher working with this compound. The provided protocols are robust starting points for experimental work, ensuring high-quality data for confident structural verification.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 90064-46-3. Retrieved from [Link]

-

Mortensen, J., & Sølsten, H. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry Channel. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis) [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

O'Connor, S., & O'Brien, J. (1980). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

AZoM. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

-

Chem Communicate. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. Retrieved from [Link]

-

Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-iodobenzene. Retrieved from [Link]

-

PubMed. (2010). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]

-

PubMed. (2014). 2,4-Di-chloro-1-iodo-6-nitro-benzene. Retrieved from [Link]

-

ResearchGate. (2015). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | CAS 90064-46-3 [matrix-fine-chemicals.com]

- 3. biosynth.com [biosynth.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

1-Chloro-4-iodo-2,5-dimethoxybenzene structural analysis

An In-Depth Technical Guide to the Structural Analysis of 1-Chloro-4-iodo-2,5-dimethoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a polysubstituted aromatic compound with significant utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring both halogen atoms (chlorine and iodine) and electron-donating methoxy groups, imparts specific reactivity and conformational characteristics. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation of this compound, integrating spectroscopic and crystallographic techniques. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, offering not just procedural details but also the underlying rationale for these experimental choices.

Introduction: Chemical Significance and Analytical Strategy

The structural characterization of a molecule like this compound is a multi-faceted process. No single technique can provide a complete picture. Instead, we rely on the synergistic application of various analytical methods to piece together the structural puzzle. The presence of diverse functional groups—ethers, and two different halogens on an aromatic ring—necessitates a carefully considered analytical workflow.

Our strategy is built on a logical progression:

-

Confirming Connectivity and Functional Groups: We begin with techniques like NMR, IR, and MS to establish the molecular formula, identify functional groups, and determine the connectivity of atoms.

-

Elucidating the Three-Dimensional Structure: Finally, we employ Single-Crystal X-ray Diffraction to obtain precise bond lengths, bond angles, and the overall spatial arrangement of the atoms in the solid state.

This guide will walk through each of these steps, providing both the "how" and the "why" to empower researchers in their own analytical endeavors.

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopic methods provide invaluable information about the electronic environment and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

-

Instrument Setup: Place the sample in the NMR spectrometer. Standard acquisition parameters for a 400 MHz spectrometer would include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Key Insights

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.3 | Singlet | 1H | Ar-H | This proton is deshielded due to its position on the aromatic ring, adjacent to the electronegative chlorine atom. |

| 2 | ~7.1 | Singlet | 1H | Ar-H | This aromatic proton is located adjacent to the iodine atom. |

| 3 | ~3.9 | Singlet | 3H | -OCH ₃ | The methoxy group protons are in a shielded environment compared to the aromatic protons. |

| 4 | ~3.8 | Singlet | 3H | -OCH ₃ | The second methoxy group, with a slightly different chemical environment. |

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

The appearance of two distinct singlets for the aromatic protons confirms the 1,2,4,5-tetrasubstituted pattern on the benzene ring. The absence of coupling (splitting) between them indicates they are not on adjacent carbons. Similarly, the two singlets for the methoxy groups suggest they are in electronically distinct environments.

2.1.2. ¹³C NMR Spectroscopy

¹³C NMR provides a direct look at the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: A proton-decoupled ¹³C experiment is typically performed. This involves broadband decoupling of the proton frequencies to simplify the spectrum, resulting in a single line for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced (e.g., CDCl₃ at 77.16 ppm).

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-152 | C -OCH₃ | Aromatic carbons directly attached to the electron-donating oxygen atoms are significantly deshielded. |

| ~115-120 | C -Cl & Ar-C H | The carbon bearing the chlorine and the protonated aromatic carbons appear in this region. |

| ~85-90 | C -I | The carbon attached to iodine is heavily shielded due to the "heavy atom effect" of iodine. |

| ~56-57 | -OC H₃ | The carbons of the methoxy groups are found in the typical aliphatic ether region. |

The distinct chemical shift for the carbon atom bonded to iodine is a key diagnostic feature in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Key Vibrational Modes and Their Significance

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |

| 3050-3100 | C-H stretch (aromatic) | Confirms the presence of the benzene ring. |

| 2850-3000 | C-H stretch (aliphatic) | Indicates the C-H bonds of the methoxy groups. |

| 1450-1600 | C=C stretch (aromatic) | Characteristic vibrations of the benzene ring skeleton. |

| 1200-1250 | C-O stretch (aryl ether) | A strong, characteristic band confirming the presence of the methoxy groups attached to the aromatic ring. |

| 1000-1100 | C-O stretch (aryl ether) | Another strong band associated with the aryl ether linkage. |

| Below 800 | C-Cl and C-I stretches | These vibrations occur in the fingerprint region and can be complex, but their presence is expected. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the molecular formula and fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: High-energy electrons bombard the gaseous molecules, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. A key feature for compounds containing chlorine is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in an M⁺ peak and an M+2 peak with a relative intensity of about 3:1, which is a definitive indicator of the presence of one chlorine atom.

-

Expected Molecular Ion (M⁺) for C₈H₈³⁵ClIO₂: m/z ≈ 313.9

-

Expected M+2 Peak for C₈H₈³⁷ClIO₂: m/z ≈ 315.9

Fragmentation patterns can also provide structural information, often involving the loss of methyl groups (-15 amu) or methoxy groups (-31 amu).

Crystallographic Analysis: The Definitive 3D Structure

While spectroscopy provides excellent information about connectivity and functional groups, Single-Crystal X-ray Diffraction provides an unambiguous, high-resolution 3D map of the atomic positions in the solid state.

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Insights from X-ray Crystallography

The crystal structure of this compound would provide precise, quantitative data.

Table of Key Structural Parameters (Hypothetical Data Based on Known Structures)

| Parameter | Value | Significance |

| Bond Length: C-I | ~2.10 Å | The carbon-iodine bond is relatively long and weak, making it a potential site for reactivity (e.g., in cross-coupling reactions). |

| Bond Length: C-Cl | ~1.74 Å | The carbon-chlorine bond is shorter and stronger than the C-I bond. |

| Bond Length: C-O | ~1.37 Å | Typical bond length for an aryl ether. |

| Dihedral Angle | Variable | The orientation of the methoxy groups relative to the plane of the benzene ring can be determined, revealing any steric hindrance. |

The crystal packing can also reveal intermolecular interactions, such as halogen bonding or π-stacking, which can influence the material's bulk properties.

Conclusion

The structural analysis of this compound is a textbook example of the power of combining multiple analytical techniques. NMR, IR, and MS work in concert to build a 2D picture of the molecule, confirming its formula, functional groups, and atomic connectivity. Single-Crystal X-ray Diffraction provides the ultimate confirmation, delivering a precise and unambiguous 3D structure. For researchers and drug development professionals, this level of detailed structural understanding is not merely academic; it is the essential foundation for designing new synthetic routes, predicting reactivity, and understanding how this molecule will interact with biological targets.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Physical and chemical characteristics of 1-Chloro-4-iodo-2,5-dimethoxybenzene

An In-Depth Technical Guide to 1-Chloro-4-iodo-2,5-dimethoxybenzene: Properties, Synthesis, and Reactivity

Introduction

This compound is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the presence of multiple functional groups—chloro, iodo, and two methoxy groups—arranged on a benzene core. This specific arrangement provides a platform for sequential and site-selective modifications, making it an attractive intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. The electron-donating methoxy groups activate the ring, while the two different halogen substituents offer orthogonal reactivity, primarily in metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical characteristics, outlines a logical synthetic pathway, explores its reactivity, and details essential safety protocols.

Section 1: Core Molecular Profile

A compound's identity and physical characteristics are foundational to its application in a laboratory setting. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 90064-46-3 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₈ClIO₂ | [1][2][3] |

| SMILES | COC1=CC(=C(C=C1I)OC)Cl | [1][2] |

| InChIKey | PABWCPGHJWYJSC-UHFFFAOYSA-N | [2][5] |

| Synonyms | 2,5-dimethoxy-4-iodochlorobenzene |[4][5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 298.5 g/mol | [1][2] |

| Appearance | Solid (predicted from melting point) | N/A |

| Melting Point | 115 °C | [1] |

| Boiling Point | 324.8 °C at 760 mmHg | [1][5] |

| Flash Point | 150.2 °C | [5] |

| Refractive Index | 1.584 |[5] |

Section 2: Spectroscopic Characterization

-

¹H NMR Spectroscopy: The spectrum is expected to be simple, showing three distinct signals. Two singlets would correspond to the protons on the aromatic ring, with their chemical shifts influenced by the surrounding substituents. A third and fourth signal, likely appearing as sharp singlets, would represent the protons of the two non-equivalent methoxy groups, typically in the 3.8-4.0 ppm range.

-

¹³C NMR Spectroscopy: The spectrum should display eight unique signals, corresponding to each carbon atom in the molecule. Four signals will appear in the aromatic region (approx. 110-160 ppm), two of which will be quaternary carbons directly bonded to the methoxy groups, and two will be carbons bonded to the halogens. The carbons bonded to the electron-withdrawing halogens will be shifted downfield. Two additional signals in the aliphatic region (approx. 55-60 ppm) will correspond to the methoxy group carbons.

-

Mass Spectrometry: The mass spectrum would be characterized by a molecular ion peak (M⁺) at m/z 298. The presence of one chlorine atom would produce a characteristic M+2 isotope peak at m/z 300 with an intensity approximately one-third of the M⁺ peak.[9] Common fragmentation pathways would include the loss of a methyl radical (M⁺ - 15) or a methoxy group (M⁺ - 31).

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹) and the methyl groups (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and prominent C-O-C stretching from the ether linkages (~1250-1050 cm⁻¹).

Section 3: Synthesis and Mechanistic Insights

The synthesis of this compound can be logically achieved from the commercially available precursor, 1,4-dimethoxybenzene. The synthetic strategy relies on sequential electrophilic aromatic substitution, where the directing effects of the substituents are leveraged to control regioselectivity.

Step 1: Electrophilic Chlorination of 1,4-Dimethoxybenzene

Causality: The two methoxy groups are strongly activating, ortho-, para-directing substituents. Chlorination of the starting material will yield the 2-substituted product, 2-chloro-1,4-dimethoxybenzene, as the major isomer. A Lewis acid catalyst like titanium tetrachloride (TiCl₄) can be used with elemental chlorine to facilitate the reaction, enhancing the electrophilicity of the chlorine.[10]